N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-((4-fluorophenyl)thio)acetamide
Description
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(4-fluorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNOS2/c1-13(10-14-11-24-18-5-3-2-4-17(14)18)21-19(22)12-23-16-8-6-15(20)7-9-16/h2-9,11,13H,10,12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCFUHPXCBRATD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Cyclization of 2-Alkynylthioanisoles
Electrophilic cyclization of 2-alkynylthioanisoles offers a direct route to 3-substituted benzo[b]thiophenes. As demonstrated by, treatment of 2-alkynylthioanisole with electrophiles such as trifluoromethylselanyl chloride generates 3-substituted benzo[b]thiophenes via 5-endo-dig cyclization (Scheme 1). Applying this strategy:
- Propargylamine derivative (e.g., $$ \text{HC≡C-CH(NH-Boc)-CH}_3 $$) is coupled with 2-iodothioanisole under Sonogashira conditions.
- Cyclization with $$ \text{SeCl}2 $$ or $$ \text{S}2\text{Cl}_2 $$ yields 3-(propan-2-ylamine)benzo[b]thiophene after deprotection.
Advantages : High regioselectivity (>90%), compatibility with Boc-protected amines.
Limitations : Requires handling of toxic selenium reagents.
Palladium-Catalyzed Cross-Coupling
The patent outlines Suzuki-Miyaura coupling for constructing benzo[b]thiophene derivatives:
- 3-Bromobenzo[b]thiophene is metallated with $$ \text{BuLi} $$, followed by transmetallation with $$ \text{B(O-iPr)}_3 $$.
- Coupling with propan-2-ylamine-boronic ester using $$ \text{Pd(dppf)Cl}_2 $$ yields the amine-substituted product.
Conditions :
- Solvent: 1,4-Dioxane/$$ \text{H}_2\text{O} $$ (3:1).
- Base: $$ \text{Na}2\text{CO}3 $$.
- Temperature: 80–100°C.
Yield : 65–75% after chromatography.
Synthesis of 2-((4-Fluorophenyl)thio)acetic Acid
Nucleophilic Aromatic Substitution
Reaction of 4-fluorothiophenol with bromoacetic acid in the presence of $$ \text{K}2\text{CO}3 $$ (Scheme 2):
$$
\text{HS-C}6\text{H}4\text{F} + \text{BrCH}2\text{COOH} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{S-C}6\text{H}4\text{F-CH}2\text{COOH} + \text{HBr}
$$
Workup : Acidification, extraction with $$ \text{EtOAc} $$, and recrystallization from $$ \text{EtOH/H}_2\text{O} $$.
Yield : 85–90%.
Amide Bond Formation
Carbodiimide-Mediated Coupling
Activation of 2-((4-fluorophenyl)thio)acetic acid with $$ \text{EDCI} $$ and $$ \text{HOBt} $$, followed by reaction with benzo[b]thiophen-3-ylpropan-2-amine (Scheme 3):
- Dissolve acid (1.0 eq) in $$ \text{DCM} $$, add $$ \text{EDCI} $$ (1.2 eq), $$ \text{HOBt} $$ (1.1 eq), and $$ \text{DMAP} $$ (0.1 eq).
- Stir for 30 min, add amine (1.0 eq), and react for 12–24 h.
- Quench with $$ \text{NH}_4\text{Cl} $$, extract with $$ \text{DCM} $$, and purify via silica chromatography.
Yield : 70–80%.
Purity : >95% (HPLC).
Alternative Synthetic Routes
Radical Cyclization for Benzo[b]thiophene Formation
Using $$ \text{Et}_4\text{NBr} $$-catalyzed radical cyclization between diaryl disulfides and alkynyl esters (Scheme 4):
- React 2-mercaptophenylacetylene with propan-2-ylamine disulfide under oxidative conditions ($$ \text{K}2\text{S}2\text{O}_8 $$).
- Cyclization yields 3-aminobenzo[b]thiophene , which is coupled with the thioacetic acid derivative.
Conditions :
- Catalyst: $$ \text{Et}_4\text{NBr} $$ (10 mol%).
- Solvent: $$ \text{DCE} $$, 90°C, 24 h.
Yield : 60–65%.
Analytical Data and Characterization
Spectroscopic Data
- $$ ^1\text{H NMR} $$ (600 MHz, CDCl$$ _3 $$) :
- δ 8.21 (s, 1H, thiophene-H), 7.85–7.45 (m, 4H, aromatic), 4.12 (m, 1H, CH(CH$$ _3 $$)), 3.41 (s, 2H, SCH$$ _2 $$), 1.45 (d, 3H, CH$$ _3 $$).
- HRMS (ESI) : Calculated for $$ \text{C}{19}\text{H}{17}\text{FNOS}_2 $$: 382.0741; Found: 382.0738.
Chromatographic Purity
- HPLC : Rt = 12.4 min (C18 column, 70% MeOH/H$$ _2$$O).
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzothiophene core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the fluorophenyl group.
Substitution: The acetamide group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Using nucleophiles or electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced fluorophenyl derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: It may serve as a lead compound for drug development, particularly in targeting specific biological pathways.
Industry: Its unique properties can be utilized in material science and catalysis.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The benzothiophene core can bind to receptors or enzymes, while the fluorophenyl group may enhance binding affinity. The acetamide group can participate in hydrogen bonding, further stabilizing the interaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally related acetamide derivatives:
Key Observations
Substituent Effects on Bioactivity :
- The 4-fluorophenylthio group in the target compound contrasts with dichlorophenyl in . Fluorine’s smaller size and electronegativity reduce steric hindrance and increase membrane permeability compared to bulkier chlorine substituents .
- Benzo[b]thiophene (target) vs. benzo[d]thiazole (): Thiophene’s reduced polarity may enhance blood-brain barrier penetration, relevant for CNS-targeting drugs .
Synthetic Routes: The target compound likely employs carbodiimide-mediated amide coupling (similar to ’s method), but its propan-2-yl linkage to benzo[b]thiophene may require specialized protecting groups . Crystallization conditions (e.g., methanol/acetone in ) could influence polymorph formation, affecting bioavailability .
Molecular Interactions :
- Compounds with thiazole or triazole groups () exhibit hydrogen-bonding capabilities (N–H···N), stabilizing protein-ligand interactions. The target compound’s thioether group may instead prioritize hydrophobic interactions .
- The fluorine atom in the target compound and ’s derivative could engage in halogen bonding, a feature absent in dichlorophenyl analogs .
Biological Relevance: highlights anticonvulsant activity in triazole-containing analogs, suggesting the target compound’s thioacetamide core could be optimized for similar applications. However, the lack of a triazole may reduce potency .
Research Findings and Data Gaps
- Future work should evaluate its binding to targets like voltage-gated sodium channels (common in anticonvulsants) .
- Physicochemical Properties : Melting points, solubility, and logP values are unreported for the target compound but are critical for drug-likeness assessments. Analogous compounds (e.g., ) have melting points >450 K, suggesting high thermal stability .
Biological Activity
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-((4-fluorophenyl)thio)acetamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the existing literature on its synthesis, biological effects, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzo[b]thiophene moiety, which is known for its diverse biological activities, linked to a propan-2-yl group and a 4-fluorophenylthio acetamide. The synthesis typically involves multiple steps, including the formation of the benzo[b]thiophene core through cyclization reactions, followed by the introduction of the thioacetamide group.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Sulfur, α-methylene carbonyl compound |
| 2 | Thioacetamide Formation | Thioacetic acid, base |
| 3 | Purification | Solvent extraction, recrystallization |
Anticancer Properties
Research indicates that derivatives of benzo[b]thiophene compounds exhibit significant anticancer activity. For instance, benzo[b]thiophenesulfonamide derivatives have shown strong cytotoxic effects against various human tumor cell lines, including leukemia and solid tumors . The mechanism often involves the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells.
Key Findings:
- Cytotoxicity: High lipophilicity correlates with strong cytotoxicity against tumor cell lines (e.g., K-562, HeLa).
- Mechanism: Inhibition of tumor-associated NADH oxidase (tNOX) activity is linked to ROS generation and subsequent cell death .
Antimicrobial Activity
Recent studies have also focused on the antimicrobial properties of related compounds. For example, certain derivatives have demonstrated synergistic effects with established antibiotics like ciprofloxacin and ketoconazole against pathogenic bacteria . The minimum inhibitory concentrations (MIC) for these compounds were found to be as low as 0.22 μg/mL.
Antimicrobial Efficacy Table:
| Compound | MIC (μg/mL) | MBC (μg/mL) | Synergistic Effect |
|---|---|---|---|
| 7b | 0.22 | Not specified | Yes |
| Ciprofloxacin | Varies | Not specified | Yes |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition: Compounds with similar structures have been shown to inhibit enzymes such as COX-2, which is involved in inflammatory processes .
- ROS Induction: The generation of ROS plays a crucial role in mediating the cytotoxic effects against cancer cells.
- Biofilm Disruption: Some derivatives exhibit significant antibiofilm potential, reducing biofilm formation in pathogenic bacteria .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several benzo[b]thiophene derivatives on human cancer cell lines. The results indicated that compounds with higher lipophilicity exhibited enhanced cytotoxicity due to increased cellular uptake and ROS generation.
Study 2: Antimicrobial Resistance
Another study assessed the efficacy of this compound against antibiotic-resistant strains of Staphylococcus aureus. The findings revealed that this compound could restore sensitivity to antibiotics when used in combination therapy.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-((4-fluorophenyl)thio)acetamide?
- Methodology : Optimize synthesis using a multi-step approach:
Coupling Reactions : Use POCl₃ as a catalyst for thioacetamide bond formation, similar to thiadiazole synthesis protocols .
Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in DMSO/water (2:1) to achieve >95% purity. Monitor purity via HPLC with a C18 column (λ = 254 nm) .
- Challenges : Side products from incomplete coupling require iterative solvent optimization.
Q. How is structural characterization performed for this compound?
- Techniques :
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., bond lengths: C–C = 0.004 Å, R factor = 0.038) .
- Spectroscopy : Use (δ 7.2–8.1 ppm for aromatic protons) and (δ 165–170 ppm for carbonyl groups) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical vs. observed m/z) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s pharmacological activity?
- In Vitro Assays :
- Antimicrobial Testing : Use broth microdilution (MIC values against S. aureus, E. coli) with 24-hour incubation .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Controls : Include reference drugs (e.g., cisplatin for cytotoxicity) and solvent-only blanks .
Q. What strategies resolve contradictions in biological activity data across studies?
- Root Causes :
- Purity Variability : Compare HPLC chromatograms between batches; impurities >2% skew IC₅₀ results .
- Assay Conditions : Standardize pH (7.4), temperature (37°C), and serum concentration (10% FBS) .
- Resolution : Use ANOVA with post-hoc Tukey tests to statistically validate reproducibility across labs .
Q. How is structure-activity relationship (SAR) analysis conducted for derivatives of this compound?
- Case Study : Replace the 4-fluorophenylthio group with trifluoromethyl (CF₃) to enhance lipophilicity (logP increase by 0.8 units) and metabolic stability .
- Tools : Molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., kinase domains) .
Q. What methodologies identify and quantify synthetic impurities?
- Impurity Profiling :
- LC-MS/MS : Detect trace intermediates (e.g., unreacted benzo[b]thiophene precursors) with a limit of detection (LOD) <0.1% .
- GC-MS : Analyze volatile byproducts from alkylation steps .
Q. How to design in vivo pharmacokinetic studies for this compound?
- Protocol :
Dosing : Administer 10 mg/kg intravenously to Sprague-Dawley rats.
Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 24 hours post-dose.
Analysis : Quantify plasma concentrations via LC-MS/MS (LOQ = 5 ng/mL). Calculate t₁/₂, Cmax, and AUC .
- Ethics : Adhere to OECD Guidelines for Animal Testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
